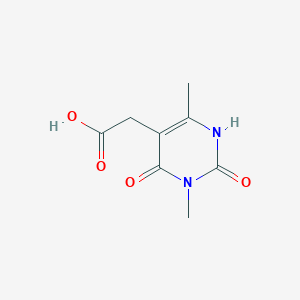

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Description

These compounds share a tetrahydropyrimidine core with substitutions at positions 3, 5, or 6, influencing their physicochemical and biological properties. For example:

- 3-Methyl variant: 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 1071308-45-6) has a methyl group at position 3 and a carboxylic acid at position 5 .

- 6-Methyl variant: (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 38580-22-2) features a methyl group at position 6 and a carboxylic acid at position 5 .

These analogs are synthesized via condensation reactions or functional group modifications, often involving carbodiimide coupling agents (e.g., EDC) and catalysts like DMAP, as seen in related amide derivatives .

Properties

IUPAC Name |

2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWXVNYXWBSVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A notable approach involves the use of diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst to promote a one-pot, three-component reaction of aldehydes, ethylcyanoacetate or ethyl acetoacetate, and urea or thiourea at room temperature. This method offers high yields, short reaction times, and solvent-free conditions, making it environmentally and economically advantageous.

-

- Aldehyde (e.g., benzaldehyde derivatives)

- Ethylcyanoacetate or ethyl acetoacetate

- Urea or thiourea

- DIPEAc catalyst

-

- Room temperature

- Solvent-free or ethanol as solvent

- Reaction time: ~45 minutes

-

- High yield (up to 93%)

- Easy workup and catalyst recyclability

| Entry | Catalyst | Solvent | Yield (%) | Time (min) | Remarks |

|---|---|---|---|---|---|

| 1 | None | EtOH | 0 | 540 | No product formation |

| 2 | DIPEAc | Solvent-free | 93 | 45 | Best catalytic activity |

| 3 | Cs2CO3 | EtOH | Moderate | Longer | Less efficient |

| 4 | p-TSA | EtOH | Moderate | Longer | Acid catalyst |

Table 1: Catalyst screening for synthesis of tetrahydropyrimidines using Biginelli reaction framework

Stepwise Synthesis via Isothiocyanate Intermediates

An alternative method involves the preparation of isothiocyanate intermediates from amino esters using di-2-pyridyl thionocarbonate (DPT) under mild conditions. This intermediate then undergoes further reactions to form pyrimidine derivatives.

-

- Amino ester reacts with DPT in dichloromethane at room temperature for 24 hours to form isothiocyanate.

- The isothiocyanate intermediate is then refluxed with other reagents (e.g., aldehydes, amines) in toluene to form the target pyrimidine compound.

-

- Avoids use of toxic thiophosgene

- Mild reaction conditions without inert atmosphere

- High yields of isothiocyanates

-

- IR spectra show N=C=S stretching bands at 2140–2090 cm⁻¹

- NMR and HRMS confirm product structure

This method is suitable for generating diverse pyrimidine derivatives with tailored substitutions.

Synthesis via Reaction of 6-Amino-1,3-dimethylpyrimidine-2,4-dione

Another reported route starts from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which acts as a binucleophile reacting with aldehydes and amines or diamines in ethanol under mild heating.

-

- Mix 6-amino-1,3-dimethylpyrimidine-2,4-dione with aldehydes and amines in ethanol.

- Stir at 35 °C for 2 hours.

- Leave at room temperature for 3 days to precipitate product.

- Isolate by filtration and recrystallize from ethanol.

-

- Substituted pyrimido[4,5-d]pyrimidin-2,4-dione derivatives

- Variation at C-5 and C-7 positions possible by choice of aldehydes and amines

-

- NMR, IR, and elemental analysis confirm structure and purity.

This method allows for the synthesis of derivatives closely related to the target compound and provides flexibility in substitution patterns.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ionic Liquid-Catalyzed Biginelli Reaction | Aldehydes, ethylcyanoacetate, urea, DIPEAc | Room temp, solvent-free | High yield, green, fast, recyclable | Limited to compatible aldehydes |

| Isothiocyanate Intermediate Route | Amino esters, DPT, aldehydes, amines | RT for isothiocyanate; reflux | Mild conditions, avoids toxic reagents | Multi-step, longer reaction times |

| 6-Amino-1,3-dimethylpyrimidine-2,4-dione Route | 6-Amino-pyrimidinedione, aldehydes, amines | 35 °C, ethanol, days | Flexible substitution, simple workup | Longer reaction time, crystallization needed |

Research Findings and Notes

The DIPEAc-catalyzed method is notable for its green chemistry profile, enabling room-temperature synthesis without organic solvents, which aligns with sustainable synthesis goals.

The isothiocyanate intermediate method provides a safer alternative to thiophosgene-based syntheses, reducing environmental and safety hazards while maintaining good yields.

The use of 6-amino-1,3-dimethylpyrimidine-2,4-dione as a starting material allows for the facile introduction of various substituents, enabling structural diversity for biological activity studies.

Characterization techniques such as NMR, IR, and mass spectrometry are consistently employed to confirm the identity and purity of the synthesized compounds across methods.

Chemical Reactions Analysis

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives of the compound.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Substituted derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds related to (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid have been tested for efficacy against various bacterial strains. A study demonstrated that modifications to the pyrimidine structure can enhance potency against resistant strains of bacteria .

Anticancer Activity

Tetrahydropyrimidine derivatives have shown promise in anticancer research. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, studies have shown that certain modifications can lead to increased apoptosis in cancer cell lines.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates its potential in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring its use in neurodegenerative diseases.

Biochemistry

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cell signaling pathways. This inhibition can disrupt the pathways that lead to uncontrolled cell growth and proliferation .

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe for studying enzyme mechanisms and interactions within biological systems. Its ability to selectively bind to target proteins makes it valuable for elucidating biochemical pathways .

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength .

Nanomaterials

Recent studies have investigated the use of this compound in the fabrication of nanomaterials. These materials exhibit unique optical and electrical properties suitable for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism by which (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of pyrimidine-acetic acid derivatives and related compounds:

Key Observations :

- Substituent Effects: Methyl groups at positions 3 or 6 (vs.

- Thermal Stability : Amide derivatives (e.g., compound 36 in ) exhibit high melting points (>320°C), suggesting strong intermolecular hydrogen bonding .

- Synthetic Flexibility : The 5-acetic acid moiety allows further derivatization into amides or esters, as demonstrated in and .

Biological Activity

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 186.18 g/mol

- SMILES : CC1=C(C(=O)NC(=O)N1C)C(=O)O

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results indicate a concentration-dependent inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in human colon cancer cells (HCT116).

Mechanism of Action :

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells.

| Cell Line | IC50 (µM) | Apoptotic Rate (%) |

|---|---|---|

| HCT116 | 15 | 70 |

| MDA-MB-231 | 20 | 65 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects in animal models. Studies indicate that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives including this compound against clinical isolates of bacteria. The results confirmed its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment strategies, this compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxicity and suggested that further development could lead to effective cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid under modern laboratory conditions?

- Methodological Answer : The compound can be synthesized via a three-component reaction involving barbituric acid derivatives, aldehydes, and malononitrile under solvent-free conditions. Microwave irradiation (4–8 min, 70–95% yield) significantly enhances reaction efficiency compared to traditional heating . Alternatively, cyclization reactions using anhydrides (e.g., succinic or maleic) with 5-aminouracil derivatives under controlled heating (to avoid byproduct formation) are viable .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : The compound is classified as acutely toxic (oral, skin) and a respiratory irritant. Use PPE (gloves, goggles, lab coat) and ensure proper ventilation. Store in a dark, dry environment at room temperature to prevent degradation. Avoid dust formation and exposure to moisture .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

- Chromatography : HPLC with UV detection or LC-MS for purity assessment. Impurity profiling can reference analogs like Theophylline impurities (e.g., N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) .

Advanced Research Questions

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Use AutoDock4 for molecular docking studies. Incorporate receptor flexibility by adjusting side-chain conformations (e.g., HIV protease case studies). Grid-based docking and covalent ligand analysis are recommended for high-resolution data. Validate docking poses with MD simulations .

Q. What strategies resolve contradictions in reaction mechanisms for derivative synthesis?

- Methodological Answer : Mechanistic ambiguity (e.g., cyclization vs. polymerization) can be addressed via:

- Kinetic studies : Monitor reaction progress under varying temperatures (e.g., 73CB914 protocol for controlled heating to avoid bis-product formation) .

- Isolation of intermediates : Use TLC or NMR to identify transient species. For example, trapping intermediates in reactions with anhydrides (succinic vs. maleic) clarifies regioselectivity .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., fluorophenyl, coumarin) at the 5-position via esterification or amidation (e.g., ethyl [5-(4-fluorophenyl)-...]acetate synthesis) .

- Bioassays : Test antimicrobial/antifungal activity using microdilution assays. Compare with triazole-thioacetic acid derivatives (e.g., 1,2,4-triazole-3-thioacetic acids) to identify pharmacophores .

Q. What approaches mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.